molecular formula C24H42 B14617777 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene CAS No. 57476-06-9

1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene

Cat. No.: B14617777
CAS No.: 57476-06-9
M. Wt: 330.6 g/mol
InChI Key: ZTESJBACNXXCSQ-UHFFFAOYSA-N
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Description

1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 2,2-dimethylpropyl groups and three methyl groups at the 1,3,5 and 2,4,6 positions, respectively

Preparation Methods

The synthesis of 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene typically involves Friedel-Crafts alkylation reactions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of benzene with 2,2-dimethylpropyl chloride and methyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens or nitro groups using reagents like bromine (Br2) or nitric acid (HNO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky substituents can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene can be compared with similar compounds such as:

    1,3,5-Tris(2,2-dimethylpropyl)-2-methyl-4-nitrobenzene:

    1,3,5-Tris(2,2-dimethylpropyl)-2,4-dimethyl-6-nitrobenzene: The presence of a nitro group and different methyl substitution pattern affects its physical and chemical properties.

    1,3,5-Tris(2,2-dimethylpropanamido)benzene: This compound contains amide groups, making it suitable for different applications, particularly in materials science and polymer chemistry.

Properties

CAS No.

57476-06-9

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

1,3,5-tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene

InChI

InChI=1S/C24H42/c1-16-19(13-22(4,5)6)17(2)21(15-24(10,11)12)18(3)20(16)14-23(7,8)9/h13-15H2,1-12H3

InChI Key

ZTESJBACNXXCSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CC(C)(C)C)C)CC(C)(C)C)C)CC(C)(C)C

Origin of Product

United States

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